molecular formula C19H24FN3O2 B6107563 N,N-diallyl-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide

N,N-diallyl-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide

カタログ番号 B6107563
分子量: 345.4 g/mol
InChIキー: FGJFGKZXYNDWMP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-diallyl-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide, also known as DFP-10917, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of piperazine derivatives, which have been extensively studied for their potential therapeutic applications. DFP-10917 has shown promising results in various preclinical studies, and its mechanism of action and physiological effects are currently being investigated.

作用機序

The exact mechanism of action of N,N-diallyl-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways that are involved in cancer cell proliferation and survival. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. It also appears to modulate the activity of several other signaling pathways, including the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, particularly in cancer cells. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and melanoma. It also appears to inhibit cancer cell migration and invasion, which are critical steps in the metastatic process. In addition, the compound has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.

実験室実験の利点と制限

N,N-diallyl-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide has several advantages for lab experiments, including its relatively simple synthesis method and its potent antitumor activity. However, the compound also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations. Further studies are needed to optimize the formulation and dosing of this compound for in vivo studies.

将来の方向性

N,N-diallyl-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide has shown promising results in various preclinical studies, and several future directions for research are currently being pursued. These include:
1. Investigating the potential use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy.
2. Studying the mechanism of action of this compound in more detail, particularly its effects on specific signaling pathways and enzymes.
3. Developing more potent and selective derivatives of this compound for therapeutic use.
4. Investigating the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders.
5. Conducting in vivo studies to further evaluate the safety and efficacy of this compound.

合成法

The synthesis of N,N-diallyl-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide involves several steps, including the reaction of 3-fluorobenzylamine with ethyl 2-bromoacetate, followed by the reduction of the resulting ester with lithium aluminum hydride. The resulting alcohol is then reacted with N,N-diallyl-2-chloroacetamide in the presence of triethylamine to yield this compound. The purity and identity of the compound are confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.

科学的研究の応用

N,N-diallyl-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide has been primarily synthesized for scientific research purposes, particularly for investigating its potential therapeutic applications. The compound has been shown to exhibit potent antitumor activity in various in vitro and in vivo models, including breast cancer, lung cancer, and melanoma. It has also been studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.

特性

IUPAC Name

2-[1-[(3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N,N-bis(prop-2-enyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O2/c1-3-9-22(10-4-2)18(24)13-17-19(25)21-8-11-23(17)14-15-6-5-7-16(20)12-15/h3-7,12,17H,1-2,8-11,13-14H2,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJFGKZXYNDWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)CC1C(=O)NCCN1CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。